1-butyl-2,5,6-trimethyl-1H-benzimidazole

Catalog No.
S11528630
CAS No.
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-butyl-2,5,6-trimethyl-1H-benzimidazole

Product Name

1-butyl-2,5,6-trimethyl-1H-benzimidazole

IUPAC Name

1-butyl-2,5,6-trimethylbenzimidazole

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-5-6-7-16-12(4)15-13-8-10(2)11(3)9-14(13)16/h8-9H,5-7H2,1-4H3

InChI Key

PBUNYRDVCWLNSD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C=C(C(=C2)C)C)C

1-Butyl-2,5,6-trimethyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by their bicyclic structure, which consists of a benzene ring fused to an imidazole ring. This particular compound features three methyl groups at positions 2, 5, and 6 of the benzimidazole ring and a butyl group at position 1. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

The chemical behavior of 1-butyl-2,5,6-trimethyl-1H-benzimidazole is influenced by the stability of the benzimidazole core. It can undergo various reactions typical for benzimidazoles:

  • Alkylation: The compound can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: It can also participate in acylation reactions, leading to the formation of N-acyl derivatives.
  • Hydrogenation: Under specific conditions, hydrogenation can occur, affecting the aromaticity of the compound.

These reactions are facilitated by the electron-rich nature of the nitrogen atoms in the imidazole ring, allowing for nucleophilic attack on electrophiles.

Benzimidazole derivatives have been widely studied for their biological activities. 1-butyl-2,5,6-trimethyl-1H-benzimidazole may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Many benzimidazole compounds show effectiveness against bacteria and fungi.
  • Anticancer Properties: Some derivatives are known to induce apoptosis in cancer cells.
  • Antiviral Effects: Certain benzimidazoles have been investigated for their potential in treating viral infections.

Research indicates that modifications on the benzimidazole structure can significantly enhance its biological efficacy .

The synthesis of 1-butyl-2,5,6-trimethyl-1H-benzimidazole can be achieved through several methods:

  • Condensation Reaction: The compound can be synthesized by condensing o-phenylenediamine with appropriate aldehydes or ketones in the presence of an acid catalyst. This method often yields high purity products.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize cobalt nanocomposite catalysts to simplify the reaction process and improve yields .
  • Solid-State Reactions: Solid-state methods involving grinding or milling have also been explored as environmentally friendly alternatives for synthesizing benzimidazoles.

These methods allow for variations in substituents on the benzimidazole core, facilitating the design of compounds with specific desired properties .

1-Butyl-2,5,6-trimethyl-1H-benzimidazole has several potential applications:

  • Pharmaceuticals: As a derivative of benzimidazole, it may serve as a lead compound in drug development targeting various diseases.
  • Agriculture: Benzimidazoles are often used as fungicides due to their ability to inhibit fungal growth by disrupting tubulin polymerization .
  • Material Science: The compound may find applications in polymers or coatings due to its thermal stability and chemical resistance.

Studies on interaction mechanisms involving 1-butyl-2,5,6-trimethyl-1H-benzimidazole suggest its potential role as a ligand in coordination chemistry. It can form complexes with metal ions, which may enhance its biological activity or alter its chemical properties. Interaction studies often focus on understanding how these complexes behave in biological systems and their therapeutic potential .

Several compounds share structural similarities with 1-butyl-2,5,6-trimethyl-1H-benzimidazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylbenzimidazoleMethyl group at position 2Simpler structure; studied for antifungal activity
5-MethylbenzimidazoleMethyl group at position 5Known for anticancer properties
AlbendazoleBenzimidazole with a sulfonamide groupWidely used as an anthelmintic agent
OmeprazoleProton pump inhibitor with a benzimidazole coreUsed in treating gastric acid-related conditions

These compounds illustrate the diversity within the benzimidazole class while highlighting how variations in substituents can lead to unique biological activities and applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

216.162648646 g/mol

Monoisotopic Mass

216.162648646 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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